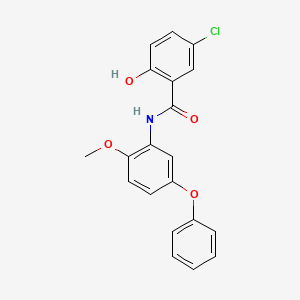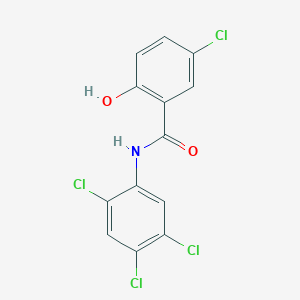![molecular formula C62H44O8P2-2 B12600951 [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite CAS No. 646526-77-4](/img/structure/B12600951.png)
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite: is a complex organic compound with a unique structure that includes multiple phenyl groups and phosphite functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include phenylphosphine oxides, phenylphenols, and methoxybenzoyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound may be used as a probe or marker due to its unique structural properties, which allow it to interact with specific biological molecules.
Medicine
In medicine, the compound’s derivatives could be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite exerts its effects involves its interaction with molecular targets through its phosphite and phenyl groups. These interactions can lead to the modulation of specific pathways, such as oxidative stress pathways in biological systems, or catalytic processes in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphite derivatives and phenyl-substituted phosphine oxides. Examples include triphenylphosphite and diphenylphosphine oxide.
Uniqueness
What sets [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite apart is its unique combination of multiple phenyl groups and phosphite functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
646526-77-4 |
|---|---|
Molecular Formula |
C62H44O8P2-2 |
Molecular Weight |
979.0 g/mol |
IUPAC Name |
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite |
InChI |
InChI=1S/C62H44O8P2/c1-66-57-42-58(67-71(64)65)61(60(52-37-17-15-33-48(52)44-26-8-3-9-27-44)59(57)51-36-16-14-32-47(51)43-24-6-2-7-25-43)62(63)53-38-20-23-41-56(53)70-72(68-54-39-21-18-34-49(54)45-28-10-4-11-29-45)69-55-40-22-19-35-50(55)46-30-12-5-13-31-46/h2-42H,1H3/q-2 |
InChI Key |
XMXCICCXTYVLOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5)C(=O)C6=CC=CC=C6OP(OC7=CC=CC=C7C8=CC=CC=C8)OC9=CC=CC=C9C1=CC=CC=C1)OP([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


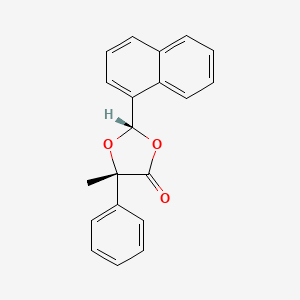
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
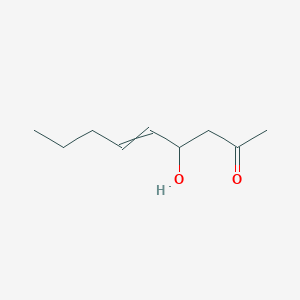

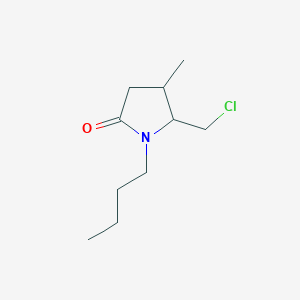
-lambda~5~-phosphane](/img/structure/B12600929.png)
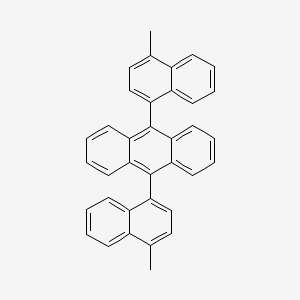
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
